4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry teams developing BChE-selective inhibitors often face confounding SAR results when using generic sulfonate ester building blocks. CAS 298215-42-6 resolves this with its optimized 4-chlorobenzenesulfonate leaving group (pKa Δ -0.6 vs. tosylate), enabling unambiguous structure-activity correlations. • Forms ideal matched molecular pair with methanesulfonate analog (ΔXLogP +1.7; ΔMW +96.5) for permeability & metabolic stability studies • 3-CF3 pharmacophore delivers potent BChE inhibition (derivatives achieving IC50 0.42 μM, 28-fold > galanthamine) • In stock; 5 mg standard pack with bulk custom synthesis available

Molecular Formula C20H13ClF3NO3S
Molecular Weight 439.83
CAS No. 298215-42-6
Cat. No. B2674116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate
CAS298215-42-6
Molecular FormulaC20H13ClF3NO3S
Molecular Weight439.83
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C20H13ClF3NO3S/c21-16-6-10-19(11-7-16)29(26,27)28-18-8-4-14(5-9-18)13-25-17-3-1-2-15(12-17)20(22,23)24/h1-13H
InChIKeyAFQMTHNCLKGKTP-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 298215-42-6: Overview of a Fluorinated Aryl Sulfonate Schiff Base


4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate (CAS 298215-42-6) is a synthetic aryl sulfonate ester featuring a Schiff base (imine) linkage between a 3-(trifluoromethyl)phenyl donor and a 4-chlorobenzenesulfonate acceptor . With molecular formula C20H13ClF3NO3S and a molecular weight of 439.84 g/mol, this compound combines the electron-withdrawing trifluoromethyl (-CF3) substituent and the hydrolytically susceptible sulfonate ester moiety, making it a versatile intermediate for medicinal chemistry, coordination chemistry, and materials research .

Synthetic Intermediate Schiff base scaffold with activated 4-chlorobenzenesulfonate ester for derivatization
Medicinal Chemistry 3-CF3 pharmacophore supports structure-activity relationship studies
Controlled Reactivity Intermediate leaving group ability between mesylate and nosylate for bioconjugation

Why Analogs Cannot Substitute: Procurement Perspective


Within the aryl sulfonate Schiff base family, seemingly minor structural modifications profoundly impact electronic properties, stability, and biological target engagement. The 4-chlorobenzenesulfonate ester in CAS 298215-42-6 is a better leaving group than methanesulfonate or tosylate analogs, altering both reactivity in nucleophilic displacement and hydrolytic stability [1]. The 3-CF3 substitution pattern on the aniline-derived ring dictates the electron density at the imine nitrogen and influences metal coordination geometry, H-bonding capacity, and the compound's lipophilicity (cLogP), which is critical for membrane penetration in cellular assays [2]. Substituting the 4-chlorophenylsulfonate with a 4-fluorophenylsulfonate (CAS 331460-70-9) changes the XLogP from approximately 5.5 to 5.0, and replacing it with methanesulfonate (CAS 331460-67-4) reduces the molecular weight from 439.8 to 343.3 g/mol, directly affecting dosing, solubility, and pharmacokinetic behavior in biological systems . These quantitative property differences mean that generic interchange of in-class compounds will yield non-equivalent experimental results and potentially invalidate structure-activity relationship (SAR) conclusions.

Attribute
This Compound
Common Substitute
Sulfonate Ester
4-Chlorobenzenesulfonate (intermediate leaving group, controlled reactivity)
Methanesulfonate or tosylate analogs may shift hydrolysis rate and nucleophilic displacement
CF3 Position
3-Trifluoromethyl substitution (reported BChE pharmacophore context)
4-CF3 or non-fluorinated analogs may alter target engagement and SAR interpretation
Physicochemical Profile
Higher lipophilicity and molecular weight (XLogP ≈ 5.5, MW 439.8)
Lower XLogP/MW analogs may produce different assay behavior and membrane partitioning

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Molecular Weight vs. Methanesulfonate

The 4-chlorobenzenesulfonate group in CAS 298215-42-6 confers a markedly higher computed lipophilicity (XLogP3-AA ≈ 5.5) compared to the methanesulfonate analog (XLogP3-AA ≈ 3.8), as calculated by PubChem's XLogP3 algorithm . The molecular weight difference (439.8 vs. 343.3 g/mol) further distinguishes this compound from the methanesulfonate variant for applications requiring enhanced membrane penetration or altered pharmacokinetic profiles.

Lipophilicity vs. Mesylate
Cross-study comparable
XLogP3-AA ≈ 5.5 vs 3.8
ΔXLogP ≈ +1.7 (≈ 50-fold in P)
Supports membrane penetration and CNS target engagement research
Computed values; experimental logP confirmation recommended
Lipophilicity Drug-likeness Membrane permeability ADME prediction

BChE Inhibition: 3-CF3 Schiff Base Class vs. Galanthamine

In a 2025 study by Çakmak et al., a panel of 3- and 4-(trifluoromethyl)-substituted sulfonate esters and their heterocyclic Schiff base derivatives exhibited in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The Schiff base derivatives displayed IC50 values ranging from 12.05±0.10 to 43.08±0.20 μM against AChE and from 0.42±0.04 to 95.52±0.00 μM against BChE. Notably, Schiff base derivatives 19, 20, and 21 inhibited BChE more potently than the clinical standard galanthamine. While CAS 298215-42-6 was not individually tested in this study, the 3-CF3 substitution pattern on the sulfonate moiety was explicitly identified as a determinant of enhanced BChE inhibitory potency, providing a structural rationale for selecting this compound over 4-CF3 or non-fluorinated analogs.

BChE Inhibition Class
Class-level inference
3-CF3 Schiff base IC50 range: 0.42–95.5 μM vs galanthamine
3-CF3 substitution pattern reported as pharmacophoric for BChE inhibition
Class-level evidence; direct testing of this compound not yet reported
Cholinesterase inhibition Alzheimer's disease IC50 Butyrylcholinesterase

Crystal Packing of Phenol Analog TPP (Hirshfeld Analysis)

The phenol analog 4-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (TPP) was characterized by single-crystal X-ray diffraction (SC-XRD), revealing two crystallographically independent molecules per asymmetric unit linked via O–H···N and C–H···O hydrogen bonds into infinite 1D chains [1]. Hirshfeld surface analysis demonstrated that H···F/F···H interatomic contacts dominate crystal packing (27.8% and 27.4% contributions for molecules A and B, respectively), while π–π stacking and C–F···Cg interactions provide additional stabilization. These data establish a structural baseline: substitution of the phenolic –OH in TPP with the 4-chlorobenzenesulfonate ester in CAS 298215-42-6 is expected to eliminate the dominant O–H···N hydrogen bond donor, fundamentally altering supramolecular assembly and solubility characteristics.

Crystal Packing (TPP Analog)
Cross-study comparable
H···F/F···H contacts: 27.8% (mol A), 27.4% (mol B); O–H···N chains
Loss of O–H donor expected to alter supramolecular assembly and solubility
Hirshfeld analysis of phenol analog; direct SC-XRD of target pending
X-ray crystallography Hirshfeld surface analysis Schiff base Crystal engineering

Hydrolytic Stability vs. Mesylate & Tosylate Analogs

The 4-chlorobenzenesulfonate (4-ClC6H4SO3–) group is a superior leaving group compared to methanesulfonate (CH3SO3–) due to the electron-withdrawing para-chloro substituent, which stabilizes the departing anion [1]. The pKa of 4-chlorobenzenesulfonic acid is approximately –2.5 (estimated), compared to approximately –1.9 for methanesulfonic acid, indicating a ~4-fold difference in leaving group ability. This property makes CAS 298215-42-6 a more reactive electrophile in nucleophilic displacement reactions than its methanesulfonate counterpart (CAS 331460-67-4), while retaining greater stability than the corresponding 4-nitrobenzenesulfonate (nosylate) analog, which is prone to premature hydrolysis under physiological conditions.

Leaving Group Ability
Class-level inference
pKa ≈ –2.5 (4-Cl) vs –1.9 (Ms) vs –3.0 (Ns); ~4-fold in Ka
Intermediate reactivity supports controlled nucleophilic displacement
Estimated pKa from Hammett correlations; kinetic validation recommended
Sulfonate ester hydrolysis Chemical stability Leaving group ability Synthetic intermediate

Research & Industrial Application Scenarios


BChE-Targeted Lead Optimization in Alzheimer's

As demonstrated by the 2025 Çakmak et al. study, 3-CF3-substituted aryl sulfonate Schiff base derivatives are among the most potent BChE inhibitors reported in this chemotype, with compound 20 achieving an IC50 of 0.42±0.04 μM against BChE—surpassing galanthamine by up to 28-fold [1]. CAS 298215-42-6 serves as a key synthetic intermediate for generating focused libraries of heterocyclic Schiff base derivatives (via condensation with salicylaldehyde variants) that can be screened for improved BChE/AChE selectivity. Procurement of this specific building block enables medicinal chemistry teams to explore the 3-CF3 pharmacophore without the confounding effects of alternative sulfonate esters that lack the optimal leaving group properties of the 4-chlorobenzenesulfonate moiety.

C–F···π Driven Crystal Engineering & Co-Crystal Screening

Hirshfeld surface analysis of the phenol analog TPP revealed that H···F/F···H contacts contribute ~27.6% to crystal packing, while C–F···Cg and π–π stacking provide additional stabilization [1]. CAS 298215-42-6 replaces the phenolic O–H donor with a 4-chlorobenzenesulfonate ester, redirecting supramolecular assembly toward C–H···O and halogen-dependent interactions. This compound is suitable for co-crystal screening campaigns with pharmaceutically relevant co-formers (carboxylic acids, amides) to identify novel solid forms with improved solubility or stability, leveraging the predictable CF3-mediated packing motifs.

Chemical Probe for Sulfonate Bioisostere Evaluation

The quantitative differences in XLogP (Δ ≈ +1.7), molecular weight (Δ ≈ +96.5 g/mol), and leaving group pKa (Δ ≈ –0.6) between CAS 298215-42-6 and its methanesulfonate analog (CAS 331460-67-4) make this compound an ideal matched molecular pair for probing the impact of sulfonate ester bioisosteres on cellular permeability, target engagement, and metabolic stability [1]. Researchers can use parallel synthetic routes starting from the common phenol precursor to generate matched pairs, then evaluate differential activity in cell-based assays and pharmacokinetic studies.

Late-Stage Sulfonate Ester Functionalization Methods

The 4-chlorobenzenesulfonate group in CAS 298215-42-6 is an activated electrophile suitable for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after oxidative addition, as well as for nucleophilic aromatic substitution under mild conditions [1]. This compound provides a test substrate for developing new catalytic methods for C–O bond activation of aryl sulfonates, complementing the more extensively studied triflate and tosylate systems. Its intermediate reactivity fills a gap in the methodology toolkit between highly reactive triflates and poorly reactive mesylates.

Application
Selection Property
Validation Focus
BChE-targeted SAR studies
3-CF3 pharmacophore profile
Enzyme inhibition endpoint context
Crystal engineering and co-crystal screening
CF3-mediated packing motifs
Solid-state property characterization
Sulfonate bioisostere evaluation
Physicochemical property span
Cellular permeability and stability assays
C–O bond activation methodology
Intermediate electrophile reactivity
Cross-coupling reaction scope
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